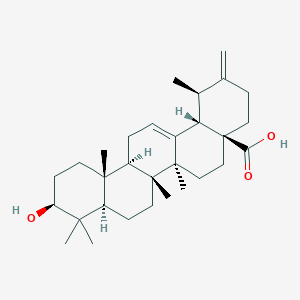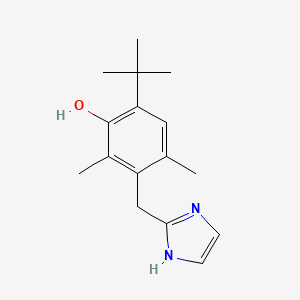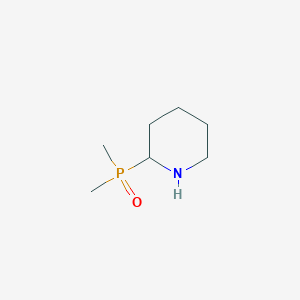
Suntinorexton
Übersicht
Beschreibung
Suntinorexton, also known by its developmental code name TAK-861, is an experimental compound that acts as a selective agonist of the orexin type 2 receptor. It was first described in a patent by Takeda Pharmaceutical Company in 2019. This compound has shown promise in clinical trials and has reached phase 3 as of 2024. It is orally active and centrally penetrant, making it a potential candidate for treating conditions related to orexin receptor activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suntinorexton involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:
- Formation of the pyrrolidine ring through a cyclization reaction.
- Introduction of the fluoroaryl groups via a Friedel-Crafts alkylation.
- Addition of the ethanesulfonamide group through a sulfonation reaction.
- Final purification and crystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
- Use of high-purity reagents.
- Control of reaction temperature and pressure.
- Efficient separation and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Suntinorexton undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: this compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Wissenschaftliche Forschungsanwendungen
Suntinorexton has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study orexin receptor interactions and develop new synthetic methodologies.
Biology: Investigated for its role in modulating orexin receptor activity and its effects on biological systems.
Medicine: Explored as a potential treatment for sleep disorders, particularly narcolepsy, due to its selective agonist activity on orexin type 2 receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
Suntinorexton exerts its effects by selectively binding to and activating the orexin type 2 receptor. This receptor is involved in regulating wakefulness and arousal. By activating this receptor, this compound can enhance wakefulness and reduce symptoms of sleep disorders. The molecular targets and pathways involved include the orexin signaling pathway, which plays a crucial role in maintaining wakefulness and regulating the sleep-wake cycle .
Vergleich Mit ähnlichen Verbindungen
Suntinorexton is unique compared to other orexin receptor agonists due to its high selectivity for the orexin type 2 receptor and its favorable pharmacokinetic properties. Similar compounds include:
Danavorexton (TAK-925): An earlier orexin receptor agonist with less favorable toxicity profiles.
Firazorexton (TAK-994): Another orexin receptor agonist that was superseded by this compound due to toxicity concerns
This compound’s uniqueness lies in its improved safety profile and efficacy, making it a promising candidate for further development and clinical use.
Eigenschaften
IUPAC Name |
N-[(2S,3S)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N2O4S/c1-4-32(30,31)26-19-11-12-27(22(28)23(2,3)29)20(19)14-16-8-6-10-18(21(16)25)15-7-5-9-17(24)13-15/h5-10,13,19-20,26,29H,4,11-12,14H2,1-3H3/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDUVMBBJZLFHF-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N[C@H]1CCN([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274802-89-8 | |
| Record name | Suntinorexton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUNTINOREXTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF2NQ35DA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















